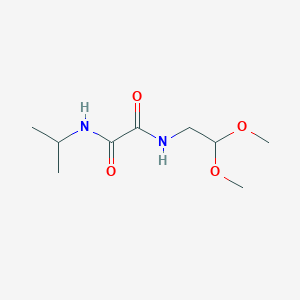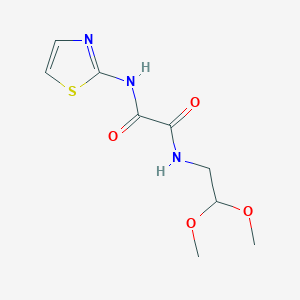
N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, more commonly known as DMPEA, is an organic compound with a wide range of scientific applications. It is a derivative of ethylene diamine and has been used as a reagent in organic synthesis as well as a tool for studying enzyme-catalyzed reactions. DMPEA has also been used in the study of the physiological and biochemical effects of various drugs and hormones.
科学研究应用
DMPEA has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a tool for studying enzyme-catalyzed reactions, and as a tool for studying the physiological and biochemical effects of various drugs and hormones. It has also been used in the study of the pharmacokinetics of drugs, as well as in the study of the mechanisms of drug action.
作用机制
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, which can affect the metabolism of certain drugs.
Biochemical and Physiological Effects
DMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on the metabolism of certain drugs, as well as a positive effect on the release of certain hormones, such as serotonin and dopamine. It has also been shown to have a positive effect on the immune system, as well as an anti-inflammatory effect.
实验室实验的优点和局限性
One of the advantages of using DMPEA in laboratory experiments is that it is relatively easy to synthesize and relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for laboratory experiments. However, there are some limitations to using DMPEA in laboratory experiments. For example, it can be difficult to control the concentration of DMPEA in a laboratory setting, and it can be difficult to accurately measure its effects on the metabolism of drugs or hormones.
未来方向
• Investigating the effects of DMPEA in combination with other compounds or drugs
• Exploring the potential of DMPEA as a therapeutic agent
• Studying the effects of DMPEA on the metabolism of hormones
• Exploring the potential of DMPEA as a tool for studying the mechanisms of drug action
• Studying the effects of DMPEA on the immune system
• Exploring the potential of DMPEA as a tool for studying the pharmacokinetics of drugs
• Studying the effects of DMPEA on inflammation and pain
• Exploring the potential of DMPEA as a tool for studying enzyme-catalyzed reactions
• Studying the effects of DMPEA on the development and growth of cells
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the brain
• Studying the effects of DMPEA on the cardiovascular system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the liver
• Studying the effects of DMPEA on the reproductive system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the kidneys
• Studying the effects of DMPEA on the endocrine system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the nervous system
• Studying the effects of DMPEA on the metabolism of nutrients
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the gut microbiome
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the skin
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the immune system
• Studying the effects of DMPEA on the development of cancer
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the endocannabinoid system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the aging process
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the metabolism of drugs
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on gene expression
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the environment
Conclusion
In conclusion, N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, or DMPEA, is an organic compound with a wide range of scientific applications. It has been used as a reagent in organic synthesis, as a tool for studying enzyme-catalyzed reactions, and as a tool for studying the physiological and biochemical effects of various drugs and hormones. It has also been used in the study of the pharmacokinetics of drugs, as well as in the study of the mechanisms of drug action. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
合成方法
DMPEA can be synthesized from ethylene diamine and a phenyl ethyl halide. This is done by reacting the two compounds in the presence of a base, such as sodium hydroxide. The reaction produces a salt, which is then treated with a strong acid, such as hydrochloric acid, to produce the desired product. The reaction can be further modified by using different bases and acids, or by using different phenyl ethyl halides.
属性
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-12(20-2)10-16-14(18)13(17)15-9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYLZSPQWWTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)



![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)

![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)


![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)